
Chlorobismuth
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Overview
Description
Chlorobismuth refers to organobismuth compounds containing a bismuth (Bi) center coordinated with chlorine and organic ligands. A notable example is bis(o-phosphinophenyl)this compound(III) (Fig. 1), a tridentate ligand with a BiIII center bonded to two phosphine groups and one chlorine atom . This compound is synthesized via reactions between bismuth trichloride (BiCl₃) and phosphine ligands under reflux conditions, followed by purification via filtration and solvent removal . Its structure is characterized by X-ray crystallography, NMR, and IR spectroscopy, revealing a distorted trigonal bipyramidal geometry around the Bi center .
This compound compounds exhibit unique σ-acceptor properties, enabling coordination with transition metals (e.g., Au, Pt, Pd) to form stable complexes. These interactions are critical in catalysis, where the Bi center modulates metal reactivity .
Preparation Methods
Chlorobismuth can be synthesized through several methods. One common method involves the direct reaction of bismuth metal with chlorine gas. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the metal to the trichloride form:
2 Bi (s) + 3 Cl2(g) → 2 BiCl3(s)
Another method involves the reaction of bismuth oxide with hydrochloric acid. This method is often used in laboratory settings due to its simplicity and the availability of reagents:
Bi2O3(s) + 6 HCl (aq) → 2 BiCl3(aq) + 3 H2O (l)
Chemical Reactions Analysis
¹H NMR Data
¹³C NMR Data
ESI-Mass Spectrometry
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Molecular ion peaks at m/z 623.10 (M⁺) and 621.80 (M⁺+2) confirm Cl isotopes (³⁵Cl and ³⁷Cl) .
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Fragmentation patterns validate the proposed octahedral geometry.
Structural Elucidation
The complexes exhibit distorted octahedral geometry with:
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Bidentate ligands : β-ketiminate binds via O and N atoms, while dithiocarbamate coordinates through S atoms.
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Stereochemical lone pair : Bismuth retains a lone pair, influencing reactivity .
Proposed Structure :
textN | S—Bi—O | C
Biological Activity
Chlorobismuth(III) complexes show enhanced antimicrobial activity compared to free ligands, attributed to increased lipophilicity from chelation .
Microorganism | Inhibition Zone (mm) |
---|---|
E. coli | 18–22 |
P. aeruginosa | 15–20 |
Fusarium spp. | 12–18 |
Mechanism : Tweedy’s chelation theory suggests metal-ligand synergy disrupts microbial cell membranes .
Reaction Kinetics and Optimization
While direct kinetic data for this compound reactions is limited, studies on analogous systems highlight:
Scientific Research Applications
Chlorobismuth has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various bismuth-containing compounds, including bismuth oxychloride and bismuth subnitrate.
Biology: this compound is used in biological research to study the effects of bismuth compounds on cellular processes and to develop bismuth-based pharmaceuticals.
Medicine: Bismuth compounds, including this compound, are used in the treatment of gastrointestinal disorders such as peptic ulcers and diarrhea.
Industry: this compound is used in the production of specialty glasses and ceramics, as well as in the manufacturing of certain pigments and cosmetics.
Mechanism of Action
The mechanism of action of chlorobismuth involves its ability to interact with biological molecules, such as proteins and enzymes. Bismuth ions can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This property is exploited in the development of bismuth-based pharmaceuticals for the treatment of bacterial infections and gastrointestinal disorders.
Comparison with Similar Compounds
Comparison with Similar Organobismuth Compounds
Table 1: Key Properties of Chlorobismuth vs. Other Organobismuth Compounds
Key Differences :
- Coordination Chemistry : this compound acts as a σ-acceptor, while BiPh₃ primarily serves as a Lewis acid. This distinction arises from the electron-withdrawing Cl ligand in this compound, which enhances its acceptor capacity .
- Thermal Stability : this compound complexes are more thermally stable than BiH₃, which decomposes readily at room temperature .
Comparison with Transition Metal Complexes
This compound-based ligands differ from traditional transition metal ligands (e.g., phosphines, amines):
- Electronic Effects : The BiIII center in this compound has a higher electronegativity than most transition metals, leading to stronger metal-to-ligand backdonation in complexes like [Au(Cl)(PBiP)] (PBiP = this compound ligand) .
- Catalytic Efficiency : Pd complexes with this compound ligands show enhanced activity in cross-coupling reactions compared to Pd(PPh₃)₄, likely due to the larger atomic radius of Bi improving substrate accessibility .
Comparison with Antimony-Based Ligands
Table 2: this compound vs. Antimony Analogues
Antimony ligands are more redox-active but less effective in stabilizing late-transition-metal complexes due to weaker σ-acceptor capacity .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing chlorobismuth compounds, and how do reaction conditions influence structural diversity?
- Methodological Answer : this compound compounds (e.g., BiCl₃, Bi₂Cl₆, or coordination polymers) are typically synthesized via solvothermal methods or direct reactions of bismuth precursors with chlorinating agents. For example, BiCl₃ can be synthesized by dissolving Bi₂O₃ in concentrated HCl, followed by crystallization. Structural diversity arises from ligand choice (e.g., heterocyclic N-donors like 4,4′-bipyridine) and solvent systems. Characterization via XRD and TGA (e.g., 56.1% weight loss in a BiCl₃-ligand compound under air flow ) is critical for verifying purity and thermal stability. Adjusting stoichiometry or temperature may yield polymeric vs. monomeric forms .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound compounds?
- Methodological Answer :
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XRD : Essential for determining crystal structure and confirming phase purity.
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Photoluminescence (PL) Spectroscopy : Used to study emission properties linked to metal-to-ligand charge transfer (MLCT) or ligand-centered transitions. For example, Bi₂Cl₆-based polymers exhibit MLCT-driven luminescence .
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Thermogravimetric Analysis (TGA) : Quantifies thermal stability and decomposition pathways (see Table 1).
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Elemental Analysis (EA) : Validates stoichiometry, especially for new compounds.
Table 1 : Thermal Stability Data for Representative this compound Compounds
Compound Decomposition Temp. (°C) Weight Loss (%) Key Observations BiCl₃-Ligand (1) 220–350 56.1 Stepwise ligand loss Bi₂Cl₆ Polymer >400 N/A High thermal stability
Advanced Research Questions
Q. How can computational methods clarify the photoluminescent mechanisms in this compound-ligand systems?
- Methodological Answer : Density functional theory (DFT) calculations are used to map electronic transitions. For instance, MLCT in Bi₂Cl₆ polymers involves electron transfer from bismuth chloride subunits to delocalized ligand orbitals. Comparative studies with analogous compounds (e.g., SbCl₃ systems) help isolate bismuth-specific effects. Researchers should validate computational models with experimental PL spectra and XRD-derived bond lengths .
Q. How should researchers address contradictions in reported stability data for this compound compounds under varying environmental conditions?
- Methodological Answer : Contradictions often stem from differences in synthesis protocols (e.g., moisture exposure, solvent purity). To resolve discrepancies:
- Reproduce Experiments : Follow documented procedures rigorously, noting ambient conditions.
- Control Testing : Compare stability in inert vs. oxidizing atmospheres (e.g., TGA under N₂ vs. air).
- Statistical Analysis : Use error margins to assess whether differences are significant (e.g., ±2% weight loss in TGA).
- Literature Review : Prioritize peer-reviewed studies with full experimental details over preprint data .
Q. What experimental design principles ensure reproducibility in this compound synthesis and characterization?
- Methodological Answer :
- Define Variables : Document reagent purity, solvent ratios, and heating/cooling rates.
- Blind Testing : Have independent labs replicate key steps (e.g., crystallization).
- Supporting Information : Publish full crystallographic data, raw TGA curves, and EA results in supplementary materials .
- Negative Results : Report failed syntheses to highlight boundary conditions (e.g., pH limits for stability) .
Methodological and Literature Review Questions
Q. What strategies optimize literature reviews for this compound-related research gaps?
- Methodological Answer :
- Database Selection : Use SciFinder, Web of Science, and PubMed with keywords like “this compound AND synthesis” or “bismuth chloride AND photoluminescence.”
- Source Evaluation : Prioritize journals with rigorous peer review (e.g., Beilstein Journal of Organic Chemistry) and avoid non-peer-reviewed platforms like .
- Citation Chains : Track seminal papers (e.g., Sorget al.’s work on BiCl₃ coordination polymers ) via backward/forward citation analysis.
Q. How can researchers ethically incorporate third-party data into this compound studies?
- Methodological Answer :
- Permissions : Secure written approval for using unpublished datasets (e.g., via institutional agreements ).
- Attribution : Cite original sources explicitly, even for public domain data (e.g., Cambridge English corpus guidelines ).
- Data Integrity : Cross-validate external data with in-house experiments to confirm reproducibility .
Q. Contradiction Analysis Framework
For unresolved issues (e.g., conflicting PL emission peaks), apply:
Root-Cause Analysis : Identify procedural divergences (e.g., excitation wavelength differences).
Collaborative Verification : Partner with labs using alternate methodologies (e.g., synchrotron vs. lab XRD) .
Meta-Analysis : Statistically aggregate published results to detect trends or outliers .
Properties
CAS No. |
14899-70-8 |
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Molecular Formula |
BiCl |
Molecular Weight |
244.43 g/mol |
IUPAC Name |
chlorobismuth |
InChI |
InChI=1S/Bi.ClH/h;1H/q+1;/p-1 |
InChI Key |
MKZNMJCVHFTARF-UHFFFAOYSA-M |
Canonical SMILES |
Cl[Bi] |
Origin of Product |
United States |
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